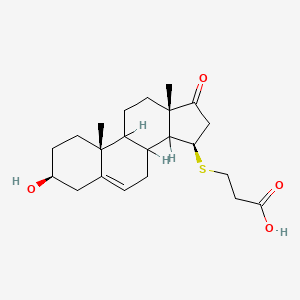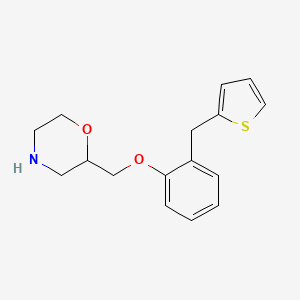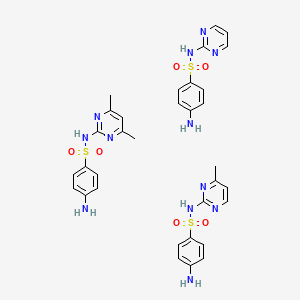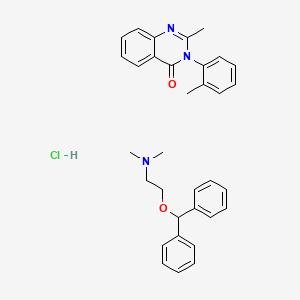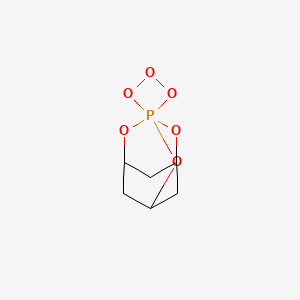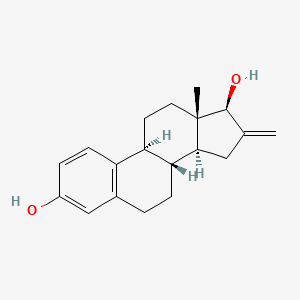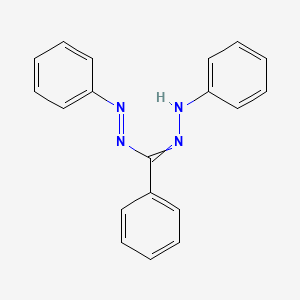![molecular formula C18H17FN2O B1222687 2-Fluor-N-[2-(2-Methyl-1H-indol-3-yl)ethyl]benzamid CAS No. 442633-00-3](/img/structure/B1222687.png)
2-Fluor-N-[2-(2-Methyl-1H-indol-3-yl)ethyl]benzamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated benzamides, including compounds similar to 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, typically involves the introduction of a fluorine atom or fluorinated group into the benzamide structure. This can be achieved through various synthetic routes, such as nucleophilic substitution reactions with fluorinating agents or through the use of fluorinated building blocks in the construction of the benzamide scaffold. For example, Mukherjee et al. (1991) described the synthesis of fluorinated benzamide neuroleptics, demonstrating a method that could potentially be adapted for the synthesis of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can be characterized by spectroscopic methods such as NMR, IR, and MS, alongside X-ray crystallography. Deng et al. (2013) provided an example of characterizing a similar fluorinated benzamide compound, highlighting the importance of these techniques in determining the compound's structural features, including the position of the fluorine atom and the conformation of the indole and benzamide moieties (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2013).
Chemical Reactions and Properties
Fluorinated benzamides, due to the presence of the fluorine atom, exhibit unique reactivity patterns. The fluorine atom can influence the electron distribution within the molecule, affecting its reactivity towards nucleophilic and electrophilic agents. Studies, such as those by Fritz-Langhals (1994), have explored the reactivity of fluorinated compounds, providing insights into how the fluorine atom can impact the chemical behavior of molecules like 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (Fritz-Langhals, 1994).
Physical Properties Analysis
The physical properties of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, such as solubility, melting point, and stability, can be influenced by the fluorine atom. The incorporation of fluorine into organic compounds often leads to changes in their lipophilicity, boiling and melting points, and other physical characteristics. Research by Moreno-Fuquen et al. (2022) on similar fluorinated benzamides provides a framework for understanding how these properties might be analyzed and interpreted for 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (Moreno-Fuquen et al., 2022).
Chemical Properties Analysis
The chemical properties of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, such as acidity, basicity, and reactivity towards different chemical reagents, are crucial for its potential applications. The presence of the indole and benzamide functional groups, along with the fluorine atom, contribute to the molecule's overall chemical behavior. Studies like those by Wu et al. (2017) on the coupling of benzamides with fluorinated compounds can provide insights into the chemical properties and reactivity of fluorinated benzamides (Wu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Hemmung des ARP2/3-Komplexes
CK-666 ist bekannt dafür, den inaktiven Zustand des ARP2/3-Komplexes zu stabilisieren und so die Bewegung der Arp2- und Arp3-Untereinheiten in die aktivierte filamentartige (kurze Steigung) Konformation zu blockieren . Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Rolle des ARP2/3-Komplexes in verschiedenen Zellprozessen.
Schutz vor Ferroptose
CK-666 wurde als Schutz vor Ferroptose gefunden, einer Form des regulierten Zelltods, die durch eisenabhängige Anhäufung von Lipidperoxidation verursacht wird . Dies deutet auf mögliche Anwendungen von CK-666 bei der Behandlung von Ferroptose-bedingten Krankheiten hin.
Behandlung von Nierenischämie-Reperfusionsschäden
CK-666 lindert signifikant Nierenischämie-Reperfusionsschäden und Ferroptose im Nierengewebe . Dies zeigt seine potenzielle Verwendung bei der Behandlung von Nierenerkrankungen im Zusammenhang mit Ischämie-Reperfusionsschäden.
Hemmung der Lipidperoxidation
CK-666 wurde als Mittel zur Minderung von Ferroptose gefunden, indem es die Lipidperoxidation direkt eliminiert . Diese Eigenschaft könnte bei der Behandlung von Krankheiten nützlich sein, bei denen Lipidperoxidation eine Schlüsselrolle spielt.
Modulation des Ferroptose-Proteoms
CK-666 hat gezeigt, dass es das Ferroptose-Proteom moduliert und den Lipidabbau während der Ferroptose verhindert . Dies deutet darauf hin, dass CK-666 verwendet werden könnte, um die proteomischen Veränderungen zu untersuchen, die mit Ferroptose verbunden sind.
Umgestaltung von Mikrofilamenten
Obwohl CK-666 für seine Rolle bei der Hemmung des ARP2/3-Komplexes bekannt ist, wurde festgestellt, dass es Ferroptose unabhängig von seiner kanonischen Funktion in Mikrofilamenten abschwächt . Dies deutet darauf hin, dass CK-666 möglicherweise andere, noch nicht entdeckte Rollen in Zellprozessen spielt.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of CK-666 is the Arp2/3 complex , a seven-subunit protein complex that plays a crucial role in the regulation of the actin cytoskeleton . The Arp2/3 complex is involved in the formation of branched actin networks, contributing to cellular processes such as cell motility and vesicle trafficking .
Mode of Action
CK-666 operates by binding to the Arp2/3 complex, stabilizing its inactive state, and preventing its transition into an active conformation . This action inhibits actin assembly mediated by the Arp2/3 complex .
Biochemical Pathways
The inhibition of the Arp2/3 complex by CK-666 affects the actin polymerization process . Actin polymerization is a critical process in the formation of the actin cytoskeleton, which is essential for various cellular functions, including cell shape maintenance, cell movement, and intracellular transport .
Result of Action
By inhibiting the Arp2/3 complex and thus actin polymerization, CK-666 can impact various cellular processes that rely on the actin cytoskeleton. This includes changes in cell shape, motility, and intracellular transport . The specific effects would likely depend on the cell type and context.
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRKUKRXVWJFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343330 | |
| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442633-00-3 | |
| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 442633-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) is a small molecule inhibitor that specifically targets the Actin-related protein 2 and 3 (Arp2/3) complex. [] It binds to a cleft between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex and preventing it from adopting the active conformation required for actin filament branching. [, , ] This inhibition of Arp2/3 activation disrupts branched actin network formation, impacting various cellular processes like cell migration, lamellipodia formation, and endocytosis. [, , , , , ]
A:
Molecular Formula: C18H17FN2O* Molecular Weight: 296.34 g/mol* Spectroscopic data:* While the provided abstracts don't delve into detailed spectroscopic data, the structure of CK-666 bound to the Arp2/3 complex has been elucidated through X-ray crystallography. [] This structural information is critical for understanding the binding mode of CK-666 and guiding the development of more potent and selective inhibitors.
A: Studies exploring CK-666 analogs have shed light on the structure-activity relationship. Researchers have synthesized and screened a series of CK-666 analogs, identifying compounds with improved in vivo potency compared to CK-666. [] For instance, compounds like 59 (N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide) and 69 (2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide) showed enhanced efficacy in various assays. [] These findings highlight the possibility of modulating the activity, potency, and selectivity of Arp2/3 inhibitors through structural modifications.
A: While CK-666 is a widely used tool for studying Arp2/3 function, it's essential to consider its limitations. Some studies have reported that certain CK-666 analogs with higher in vivo potency displayed slightly reduced efficacy in vitro compared to CK-666 in the traditional pyrene-actin assay. [] This discrepancy highlights the importance of employing diverse assays to fully characterize inhibitor efficacy. Moreover, research has shown that the efficacy of CK-666 can vary depending on the cell type and the specific Arp2/3 complex isoform being targeted. For instance, CK-666 effectively inhibited ArpC1A-containing complexes but showed limited efficacy against ArpC1B-containing complexes. [] This isoform selectivity emphasizes the need to consider the expression profiles of Arp2/3 complex isoforms in different cellular contexts.
ANone: CK-666's inhibition of the Arp2/3 complex has been shown to influence a variety of cellular processes, including:
- Cell migration: CK-666 effectively blocks lamellipodial protrusions, which are essential for cell migration. [, , ] This inhibition of cell migration has been observed in various cell types, including B16-F1 melanoma cells. []
- Endocytosis: By disrupting actin polymerization, CK-666 interferes with the formation of endocytic vesicles, thereby affecting endocytosis. [] This has implications for processes like receptor internalization and nutrient uptake.
- Fear memory formation: Research suggests that Arp2/3 activity is crucial for long-term fear memory formation in the lateral amygdala. Inhibition of Arp2/3 by CK-666 during fear conditioning impaired long-term fear memory, highlighting the role of actin dynamics in memory consolidation. []
- Adipocyte maturation: Studies indicate that simulated microgravity, which promotes cortical actin formation, enhances adipocyte maturation. [] Inhibition of Arp2/3 with CK-666 limited glucose uptake in these cells, suggesting that Arp2/3-mediated actin remodeling plays a role in adipocyte function and glucose metabolism. []
ANone: Given the role of the Arp2/3 complex in processes like cell migration and invasion, inhibiting this complex holds promise for developing therapies for:
- Cancer: The aberrant activity of the Arp2/3 complex has been linked to cancer cell metastasis. [, ] Therefore, inhibiting Arp2/3 with compounds like CK-666 could potentially limit cancer cell dissemination.
- Infectious diseases: Some bacterial pathogens exploit the host cell's Arp2/3 complex for their intracellular movement. [] Disrupting this interaction with Arp2/3 inhibitors could hinder pathogen spread and infection.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



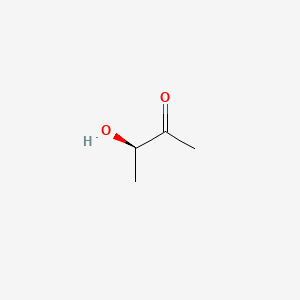
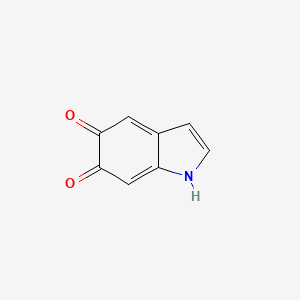

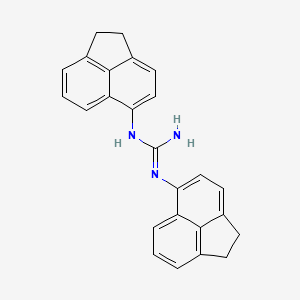
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-aminobutylamino)acetate](/img/structure/B1222610.png)
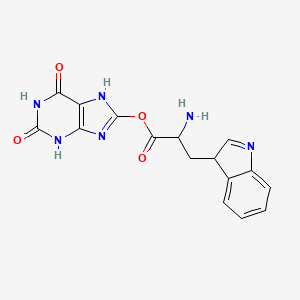
![2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B1222616.png)
